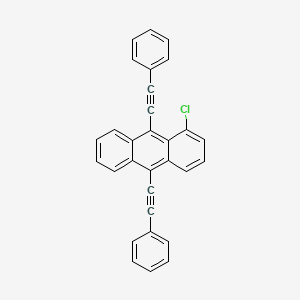

1-Chloro-9,10-bis(phenylethynyl)anthracene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-chloro-9,10-bis(2-phenylethynyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H17Cl/c31-29-17-9-16-27-26(20-18-22-10-3-1-4-11-22)24-14-7-8-15-25(24)28(30(27)29)21-19-23-12-5-2-6-13-23/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMCAKJISYGPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068279 | |

| Record name | 1-Chloro-9,10-bis(phenylethynyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41105-35-5 | |

| Record name | 1-Chloro-9,10-bis(phenylethynyl)anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41105-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-9,10-bis(phenylethynyl)anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041105355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, 1-chloro-9,10-bis(2-phenylethynyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-9,10-bis(phenylethynyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-9,10-bis(phenylethynyl)anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-9,10-BIS(PHENYLETHYNYL)ANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N4F8MJ2SL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Chloro-9,10-bis(phenylethynyl)anthracene

Abstract

This technical guide provides an in-depth exploration of a robust synthetic pathway for 1-Chloro-9,10-bis(phenylethynyl)anthracene, a fluorescent dye with significant applications in chemiluminescence and materials science.[1][2][3] The synthesis is centered around a strategically planned sequence involving the initial chlorination of anthracene, followed by a regioselective dibromination, and culminating in a double Sonogashira cross-coupling reaction. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles that govern the transformation at each stage.

Introduction and Strategic Overview

This compound is a polycyclic aromatic hydrocarbon (PAH) distinguished by its high fluorescence quantum yield.[4] It is a key component in high-intensity chemiluminescent formulations, such as Cyalume light sticks, where it functions as the fluorescent emitter, producing a characteristic yellow-green light.[1][4] Beyond this well-known application, its rigid, planar, and π-conjugated structure makes it a valuable building block in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics.[3][5]

The synthesis of asymmetrically substituted 9,10-bis(phenylethynyl)anthracene (BPEA) derivatives like the target molecule requires a carefully considered strategy to ensure the correct placement of the chloro-substituent on the anthracene core. A direct, one-pot synthesis is not feasible due to the challenges in controlling the regioselectivity of halogenation on the BPEA scaffold. Therefore, a multi-step approach is necessary, beginning with the synthesis of a precisely functionalized anthracene precursor.

This guide outlines a logical and efficient three-step synthesis commencing from commercially available anthracene. The core of this strategy is the preparation of 1-chloro-9,10-dibromoanthracene, a key intermediate that serves as the scaffold for the subsequent introduction of the phenylethynyl moieties via a palladium-copper catalyzed Sonogashira coupling.

Retrosynthetic Analysis and Pathway Rationale

A retrosynthetic analysis of this compound reveals the most logical bond disconnections. The carbon-carbon triple bonds are prime candidates for disconnection, leading back to a trihalogenated anthracene core and two equivalents of phenylacetylene. This disconnection points directly to the Sonogashira cross-coupling reaction as the final key transformation.

The choice of halogens on the anthracene core is critical for the success of the Sonogashira coupling. The reactivity of aryl halides in this reaction follows the order I > Br > Cl. To ensure the selective coupling at the 9 and 10 positions, it is advantageous to have more reactive halogens (bromine or iodine) at these positions and the less reactive chlorine at the 1-position. Thus, the ideal precursor is 1-chloro-9,10-dibromoanthracene.

The synthesis of this key intermediate can be envisioned from 1-chloroanthracene, which in turn is accessible from anthracene. The rationale for this forward synthetic plan is based on the known reactivity of the anthracene ring system. The 9 and 10 positions are the most electron-rich and sterically accessible, making them highly susceptible to electrophilic substitution. Therefore, the bromination of 1-chloroanthracene is expected to proceed with high regioselectivity at these positions.

Synthesis Pathway Diagram

The overall synthetic pathway is illustrated in the following diagram:

References

An In-Depth Technical Guide to the Photophysical Properties of 1-Chloro-9,10-bis(phenylethynyl)anthracene

This guide provides a comprehensive technical overview of the core photophysical properties of 1-Chloro-9,10-bis(phenylethynyl)anthracene (1-Cl-BPEA), a fluorescent dye of significant interest in the fields of organic electronics, materials science, and drug development. This document is intended for researchers, scientists, and professionals seeking a detailed understanding of this molecule's behavior upon interaction with light.

Introduction: The Significance of this compound

This compound is a polycyclic aromatic hydrocarbon renowned for its robust fluorescence and versatile applications.[1][2] A derivative of the highly fluorescent 9,10-bis(phenylethynyl)anthracene (BPEA), the introduction of a chlorine atom at the 1-position of the anthracene core subtly modulates its electronic and, consequently, its photophysical properties.[3] This strategic halogenation makes 1-Cl-BPEA a valuable compound, particularly for its use as a yellow-green light emitter in high-intensity chemiluminescent systems, such as 30-minute Cyalume lightsticks.[4][5] Its excellent photophysical characteristics also position it as a key component in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics, where efficient charge transport and light emission are paramount.[1][2]

This guide will delve into the synthesis, spectroscopic properties, and excited-state dynamics of 1-Cl-BPEA, providing both established data and the scientific rationale behind the experimental and theoretical methodologies used for its characterization.

Molecular Structure and Synthesis

The foundational structure of 1-Cl-BPEA consists of a central anthracene core substituted at the 9 and 10 positions with phenylethynyl groups and at the 1-position with a chlorine atom.

Caption: Molecular structure of this compound.

The primary synthetic route to 1-Cl-BPEA and its derivatives is the Sonogashira cross-coupling reaction .[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] For the synthesis of 1-Cl-BPEA, the starting materials would typically be a dihalogenated 1-chloroanthracene derivative and phenylacetylene.

Experimental Protocol: Sonogashira Coupling for BPEA Derivatives

Materials:

-

1-Chloro-9,10-dibromoanthracene (or 1-chloro-9,10-diiodoanthracene for higher reactivity)

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., toluene, THF)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1-chloro-9,10-dihaloanthracene in the anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add the palladium catalyst, copper(I) iodide, and the amine base.

-

Addition of Alkyne: Slowly add phenylacetylene to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically between 50-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst. The filtrate is then typically washed with an aqueous solution (e.g., saturated ammonium chloride) and extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Causality in Experimental Choices:

-

Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling), forming undesired byproducts.[8] An inert atmosphere is therefore crucial for maximizing the yield of the desired cross-coupled product.

-

Copper(I) Co-catalyst: While copper-free Sonogashira reactions exist, the use of a copper(I) co-catalyst generally accelerates the reaction rate.[6][7]

-

Amine Base: The amine serves to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.

References

- 1. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. royal-chem.com [royal-chem.com]

- 6. rsc.org [rsc.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

1-Chloro-9,10-bis(phenylethynyl)anthracene chemical structure and IUPAC name

An In-Depth Technical Guide to 1-Chloro-9,10-bis(phenylethynyl)anthracene: Structure, Properties, and Applications

Introduction

This compound, commonly abbreviated as CBPEA, is a substituted polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention for its potent fluorescent properties. As a derivative of the well-known fluorophore 9,10-bis(phenylethynyl)anthracene (BPEA), CBPEA possesses a unique combination of high quantum efficiency, chemical stability, and specific spectral characteristics that make it invaluable across diverse scientific fields. Its rigid, planar anthracene core, extended by two phenylethynyl arms, creates a large π-conjugated system responsible for its intense fluorescence. The strategic placement of a chlorine atom on the anthracene backbone further modulates its electronic properties, fine-tuning the emission wavelength.

This guide, intended for researchers and development professionals, provides a comprehensive overview of CBPEA, delving into its fundamental chemical structure, a plausible synthetic pathway, its detailed photophysical properties, and its primary applications in chemiluminescence, organic electronics, and advanced materials research.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific investigation. CBPEA is systematically named according to IUPAC nomenclature, which provides a precise description of its molecular architecture.

1.1. IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is 1-chloro-9,10-bis(2-phenylethynyl)anthracene [1]. This name precisely defines the location of the chloro-substituent (position 1) and the two phenylethynyl groups (positions 9 and 10) on the parent anthracene structure.

The structure consists of a central, tricyclic anthracene core. At the 9 and 10 positions, the molecule is substituted with phenylacetylene groups, which extend the π-conjugation. A single chlorine atom is substituted at the C1 position of the anthracene ring system.

Canonical SMILES: C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)Cl[1]

1.2. Key Identifiers and Properties

A summary of the essential identifiers and physical properties of CBPEA is provided below. It is worth noting that reported melting points show some variation in the literature, which may be attributable to the purity of the analyzed samples.

| Property | Value | Source(s) |

| CAS Number | 41105-35-5 | [1][2][3] |

| Molecular Formula | C₃₀H₁₇Cl | [1][2] |

| Molecular Weight | 412.91 g/mol | [2][3] |

| Appearance | Orange crystalline solid | [4] |

| Melting Point | 165-167°C or 204-205°C | [4][5] |

| Fluorescence | Intense Yellow-Green Emission | [4] |

| Solubility | Soluble in organic solvents (e.g., Dibutyl Phthalate) | [4] |

Synthesis Pathway: A Mechanistic Perspective

While proprietary industrial synthesis methods may vary, a robust and widely applicable laboratory-scale synthesis of CBPEA can be logically designed based on the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is exceptionally effective for forming carbon-carbon bonds between terminal alkynes and aryl halides.

2.1. Causality of Reagent Selection

The proposed synthesis involves the coupling of a 1-chloro-9,10-dihaloanthracene precursor with phenylacetylene.

-

Precursor: The ideal starting material is 1-chloro-9,10-dibromoanthracene. Bromine is chosen over chlorine or iodine at the coupling positions (9 and 10) as it offers a favorable balance of reactivity and stability for palladium-catalyzed reactions.

-

Catalyst System: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is the cornerstone of the reaction, facilitating the oxidative addition step. A copper(I) co-catalyst, typically copper(I) iodide (CuI), is essential for activating the alkyne, forming a copper(I) acetylide intermediate that readily undergoes transmetalation to the palladium center.

-

Base and Solvent: A mild base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide byproduct and regenerate the catalyst. A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction.

2.2. Hypothetical Experimental Protocol

The following protocol is a self-validating system. Successful synthesis would be confirmed by techniques such as NMR spectroscopy (disappearance of aryl-Br signals and appearance of alkyne signals), mass spectrometry (confirmation of the product's molecular weight), and HPLC (assessment of purity).

-

Inert Atmosphere: To a flame-dried, three-neck flask equipped with a condenser and magnetic stirrer, add 1-chloro-9,10-dibromoanthracene (1.0 eq). The system is then purged with an inert gas (Argon or Nitrogen) for 15-20 minutes to prevent oxidative side reactions.

-

Reagent Addition: Add the palladium catalyst Pd(PPh₃)₄ (0.05 eq) and copper(I) iodide (0.10 eq). Introduce anhydrous THF or DMF as the solvent, followed by the amine base (e.g., TEA, 4.0 eq).

-

Coupling Reaction: Add phenylacetylene (2.5 eq) dropwise to the stirring mixture. The excess ensures the complete reaction of the dibromo-precursor.

-

Heating and Monitoring: Heat the reaction mixture to 60-70°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-24 hours).

-

Work-up and Purification: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. The solvent is removed under reduced pressure. The resulting crude solid is then purified, typically by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the pure orange crystalline product.

2.3. Synthesis Workflow Diagram

Caption: Sonogashira coupling workflow for CBPEA synthesis.

Photophysical Properties and Mechanistic Insights

CBPEA's utility is rooted in its excellent photophysical characteristics. It is a highly efficient fluorophore, absorbing light in the visible spectrum and re-emitting it as an intense yellow-green glow[4].

3.1. Absorption and Emission

The extended π-conjugated system of CBPEA results in strong absorption bands in the blue-violet region of the electromagnetic spectrum. Upon excitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then rapidly relaxes to the ground state via the emission of a photon, a process known as fluorescence.

The key feature of CBPEA is that the chloro-substitution shifts the emission spectrum to the visible yellow-green range, which is particularly desirable for safety lighting and visual applications[4]. This is in contrast to the parent BPEA, which typically emits a greener light[6]. This bathochromic (red) shift is due to the electron-withdrawing nature of the chlorine atom, which perturbs the energy levels of the anthracene core's molecular orbitals.

3.2. Quantum Efficiency

A critical metric for any fluorophore is its fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. CBPEA exhibits a superior quantum efficiency of approximately 0.34 when used in peroxyoxalate chemiluminescence systems, outperforming many standard fluorescent dyes[4]. This high efficiency is a direct result of its rigid molecular structure, which minimizes non-radiative decay pathways (like vibrational relaxation), thereby favoring the radiative process of fluorescence.

| Photophysical Parameter | Value / Description | Source |

| Absorption Spectrum | Strong absorption in the blue-violet region | [7] |

| Emission Spectrum | Intense yellow-green fluorescence | [4] |

| Quantum Yield (ΦF) | ~0.34 (in peroxyoxalate systems) | [4] |

| Stability | Higher resistance to photobleaching than non-halogenated BPEA | [4] |

3.3. Photophysical Pathway Diagram (Jablonski Diagram)

Caption: Simplified Jablonski diagram for CBPEA photophysics.

Core Applications and Technical Significance

The unique properties of CBPEA make it a critical component in several high-technology applications.

4.1. High-Intensity Chemiluminescence

The most prominent application of CBPEA is as the fluorescent emitter in high-intensity "cyalume-type" lightsticks[4]. In these devices, the fluorescence is not initiated by light (photoluminescence) but by a chemical reaction (chemiluminescence).

-

Mechanism: The lightstick contains two separate solutions. One contains a diaryl oxalate ester (e.g., bis(2,4,6-trichlorophenyl)oxalate, TCPO) and CBPEA. The other contains a hydrogen peroxide solution with a catalyst. When the inner vial is broken, the solutions mix, and the peroxide oxidizes the oxalate ester, forming a high-energy intermediate (hypothesized to be a 1,2-dioxetanedione). This intermediate is unstable and decomposes, transferring its energy to the CBPEA molecules. The excited CBPEA molecules then relax to their ground state by emitting the characteristic yellow-green light.

-

Significance: CBPEA is the critical component for "30-minute" high-intensity lightsticks, where a bright, immediate source of light is required for safety or emergency situations[3][4].

4.2. Organic Electronics

CBPEA is a versatile compound for research in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)[8].

-

OLEDs: In OLEDs, the high fluorescence quantum yield and stability of CBPEA make it an excellent candidate for an emitter layer dopant. Its structure allows for efficient charge transport, contributing to improved device efficiency and color purity in displays[8].

-

OPVs: In solar cells, its strong absorption and ability to participate in energy transfer processes can help enhance overall energy conversion rates[8].

4.3. Advanced Materials and Probes

Beyond its primary uses, CBPEA serves as a key building block for synthesizing more complex functional materials with tailored photophysical properties[8]. Its derivatives are also explored in biochemical research as fluorescent probes for cellular imaging and analysis[8], and in the field of photon upconversion, where low-energy photons are converted into higher-energy light[7].

Conclusion

This compound is more than just a chemical compound; it is a precisely engineered molecular tool. Its rational design, combining a rigid anthracene core with π-conjugating side arms and a strategically placed halogen, results in a fluorophore with exceptional brightness, stability, and a finely-tuned emission profile. From providing reliable, high-intensity light in emergency situations to enabling the next generation of organic electronic devices, CBPEA stands as a testament to the power of molecular engineering in materials science. Continued research into this and related structures promises to unlock further innovations in photochemistry, sensing, and advanced materials.

References

- 1. This compound | C30H17Cl | CID 170465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. royal-chem.com [royal-chem.com]

- 5. gfschemicals.com [gfschemicals.com]

- 6. 9,10-Bis(phenylethynyl)anthracene - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 1-Chloro-9,10-bis(phenylethynyl)anthracene (CAS Number: 41105-35-5)

A Note on Chemical Identity: This guide pertains to the chemical compound registered under CAS number 41105-35-5, which is 1-Chloro-9,10-bis(phenylethynyl)anthracene. The chemical name initially provided in the topic description, N-(2-benzoylphenyl)-O-[2-(5-ethyl-2-pyridinyl)ethyl]oxime, corresponds to a different chemical entity. This document will focus exclusively on the properties and hazards of the compound associated with the specified CAS number.

Introduction

This compound is a polycyclic aromatic hydrocarbon that has garnered significant interest in the field of materials science.[1] Its rigid, planar anthracene core, extended by two phenylethynyl groups, creates a highly conjugated π-system. This structural feature is the primary determinant of its notable electronic and photophysical properties, such as strong fluorescence and photostability.[2] These characteristics make it a valuable component in the development of advanced organic electronic devices and a fluorescent probe in various research applications.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and associated hazards for professionals in research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for determining its solubility, processing conditions, and stability.

| Property | Value | Source(s) |

| CAS Number | 41105-35-5 | [2][3][4][5] |

| Molecular Formula | C₃₀H₁₇Cl | [3][4][5] |

| Molecular Weight | 412.91 g/mol | [3] |

| Appearance | Orange to yellow crystalline powder | [2][3][6] |

| Melting Point | 203 - 205 °C | [3][6] |

| Purity | ≥ 98.5% (HPLC) | [3] |

| IUPAC Name | 1-chloro-9,10-bis(2-phenylethynyl)anthracene | [5] |

| Synonyms | 1-Chloro-BPEA, 1-Cl-BPEA, CBPEA | [3][7] |

Synthesis and Chemical Reactivity

This compound can be synthesized through various organic chemistry methodologies, primarily involving the modification of a 9,10-bis(phenylethynyl)anthracene precursor.[1] The synthesis generally involves a chlorination step, where a chlorinating agent is introduced to the anthracene core.[1] The reactivity of the compound is influenced by the electron-rich anthracene core and the phenylethynyl groups. It is stable under proper storage conditions but is incompatible with strong oxidizing agents.[4] Upon combustion, it may decompose and release toxic fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide.[4]

Caption: Synthesis and reactivity of this compound.

Applications in Research and Technology

The unique photophysical properties of this compound make it a versatile compound in several high-technology applications:

-

Organic Electronics: This compound is a key material in the development of organic light-emitting diodes (OLEDs), where it contributes to improved efficiency and color purity in displays.[3][8]

-

Photovoltaic Cells: It plays a role in enhancing the performance of organic solar cells by contributing to better energy conversion rates.[3][8]

-

Fluorescent Probes: In biochemical research, it can be used as a fluorescent probe for studying cellular processes through real-time imaging and analysis.[3]

-

Lightsticks: It is famously used as a fluorescent dye in high-intensity, 30-minute Cyalume lightsticks, where it is responsible for producing a bright yellow-green light.[7]

Hazard Identification and Safety Precautions

While the toxicological properties of this compound have not been fully investigated, it is classified with specific hazards under the Globally Harmonized System (GHS).[5][7][9]

GHS Hazard Classification:

The signal word for this compound is "Warning".[7]

Caption: Hazard identification and mitigation workflow for CAS 41105-35-5.

Safe Handling and Storage:

-

Handling: Use in a well-ventilated area and minimize dust generation.[9] Avoid contact with skin, eyes, and clothing.[4][9] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[4][10] The compound may be light-sensitive.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[4][9] If dust is generated, use respiratory protection.[4]

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

-

Inhalation: Move the person to fresh air. If irritation or other symptoms occur, seek medical attention.[9]

-

Ingestion: May cause irritation of the digestive tract. Seek medical attention if you feel unwell.[9]

Experimental Protocol: Characterization of Photophysical Properties

To assess the suitability of this compound for applications in organic electronics, a detailed characterization of its photophysical properties is essential.

Objective: To measure the absorption and fluorescence spectra, and determine the fluorescence quantum yield of this compound in a common organic solvent (e.g., toluene).

Materials:

-

This compound (CAS 41105-35-5)

-

Spectroscopic grade toluene

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quantum yield reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound in toluene at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of dilute solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of the dilute solutions from 300 to 600 nm using the UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorption (λₘₐₓ).

-

-

Fluorescence Spectroscopy:

-

Using the fluorometer, excite the sample at its λₘₐₓ.

-

Record the fluorescence emission spectrum. Note the wavelength of maximum emission.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the absorbance of both the sample and the reference standard at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the reference standard.

-

Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Conclusion

This compound is a specialized organic compound with significant potential in materials science, particularly for the fabrication of OLEDs and photovoltaic devices. Its strong fluorescence is a key characteristic, underpinning its utility. While it is a valuable research chemical, it is essential to handle it with care, adhering to the recommended safety precautions to mitigate the risks of skin, eye, and respiratory irritation. Further research into its toxicological profile would be beneficial for a more complete understanding of its safety.

References

- 1. Buy this compound (EVT-298564) | 41105-35-5 [evitachem.com]

- 2. CAS 41105-35-5: this compound [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. This compound | C30H17Cl | CID 170465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 41105-35-5・this compound・323-55591・329-55593[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

- 9. uwaterloo.ca [uwaterloo.ca]

- 10. This compound | 41105-35-5 | TCI AMERICA [tcichemicals.com]

Navigating the Solubility Landscape of 1-Chloro-9,10-bis(phenylethynyl)anthracene: A Technical Guide for Researchers

Introduction: The Quintessential Guide to a Promising Fluorophore

1-Chloro-9,10-bis(phenylethynyl)anthracene (C-BPEA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest within the scientific community, particularly for its applications in chemiluminescence research and as a fluorescent dye.[1][2] Its rigid, planar structure, a consequence of the fused aromatic rings, and the extended π-conjugation from the phenylethynyl substituents, are responsible for its unique photophysical properties. However, to effectively harness these properties in various applications, from advanced materials to drug development, a thorough understanding of its solubility in common organic solvents is paramount. The solubility of a compound dictates its formulation, bioavailability, and interaction with other molecules, making it a critical parameter in experimental design and product development.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, offer predictive insights into its behavior in various organic solvents, and provide a detailed, field-proven experimental protocol for determining its solubility. This guide is designed to be a self-validating system, empowering you to make informed decisions in your research endeavors.

Pillar 1: The Science of Solubility - A Deep Dive into Intermolecular Forces

The solubility of any compound is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. For this compound, a large, nonpolar molecule, its solubility is primarily dictated by London dispersion forces.

Molecular Characteristics of this compound:

-

Structure: A large, planar, and rigid polycyclic aromatic hydrocarbon.[1][2][3]

-

Polarity: Predominantly nonpolar due to the hydrocarbon framework. The single chloro-substituent introduces a minor dipole moment, but the overall molecule remains highly lipophilic.

-

Intermolecular Forces: The dominant intermolecular forces are van der Waals forces, specifically London dispersion forces, which arise from temporary fluctuations in electron density. The large surface area of the molecule allows for significant London dispersion interactions.

Solvent Selection Rationale:

Based on these characteristics, we can predict the solubility of this compound in various classes of organic solvents:

-

Nonpolar Solvents (e.g., Toluene, Benzene, Hexane, Carbon Disulfide): These solvents are expected to be excellent solvents for C-BPEA. The nonpolar nature of both the solute and the solvent allows for favorable London dispersion force interactions, leading to effective solvation. The parent compound, 9,10-Bis(phenylethynyl)anthracene, is known to be soluble in solvents like benzene and carbon disulfide.[4][5]

-

Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran (THF), Acetone): These solvents possess a dipole moment and can engage in dipole-dipole interactions. While C-BPEA is primarily nonpolar, the large, polarizable electron cloud of the aromatic system can interact favorably with the dipoles of these solvents. Therefore, good to moderate solubility is anticipated. For instance, the related compound anthracene is soluble in chloroform.[6] Studies on derivatives of 9,10-bis(phenylethynyl)anthracene have utilized chlorobenzene as a solvent, suggesting good solubility in chlorinated hydrocarbons.[7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to form hydrogen bonds. Due to the lack of hydrogen bond donors and the predominantly nonpolar nature of C-BPEA, it is expected to have very poor solubility in these solvents. Polycyclic aromatic hydrocarbons, in general, exhibit low aqueous solubility, which decreases with increasing molecular weight.[8][9][10]

Factors Influencing Solubility:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. The additional thermal energy helps to overcome the lattice energy of the solid and promotes the mixing of solute and solvent molecules.[11]

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.

-

Purity of the Compound: Impurities can affect the crystal lattice of the solute and may alter its solubility.

Pillar 2: A Framework for Solubility Determination - Experimental Protocol

This section provides a detailed, step-by-step methodology for determining the solubility of this compound in a given organic solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity ≥98%)[1]

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

UV-Vis spectrophotometer

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should have a constant concentration of the dissolved solute.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow any undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the aliquot into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. Record the dilution factor.

-

-

Quantification using UV-Vis Spectrophotometry:

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined beforehand by scanning a dilute solution of the compound.

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of the standard solutions and construct a calibration curve of absorbance versus concentration.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Trustworthiness and Self-Validation:

-

Multiple Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours) and analyze their concentrations. The concentration should be constant once equilibrium is achieved.

-

Visual Inspection: After the equilibration period, there should still be undissolved solid at the bottom of the vial, confirming that the solution is saturated.

Pillar 3: Data Presentation and Interpretation

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Room Temperature

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Benzene, Hexane | High | "Like dissolves like" principle; strong London dispersion forces between the nonpolar solute and solvent. |

| Chlorinated | Dichloromethane, Chloroform | High to Moderate | Good balance of dispersion forces and dipole-induced dipole interactions. The parent compound's derivatives are soluble in chlorobenzene. |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone | Moderate to Low | Some interaction between the solvent's dipole and the polarizable aromatic system, but less favorable than with nonpolar solvents. |

| Polar Protic | Methanol, Ethanol | Low to Insoluble | Mismatch in intermolecular forces; the strong hydrogen bonding network of the solvent is not effectively disrupted by the nonpolar solute. |

| Aqueous | Water | Insoluble | As a large polycyclic aromatic hydrocarbon, it is highly hydrophobic.[8] |

Conclusion: Empowering Your Research

This technical guide has provided a comprehensive overview of the solubility of this compound. By understanding the fundamental principles that govern its solubility and by employing the robust experimental protocol outlined, researchers can confidently and accurately determine this critical parameter for their specific applications. The predictive framework offered serves as a valuable starting point for solvent selection, saving time and resources in the laboratory. As the scientific community continues to explore the potential of this fascinating molecule, a clear understanding of its physical properties, such as solubility, will be instrumental in unlocking its full potential.

References

- 1. scbt.com [scbt.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C30H17Cl | CID 170465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9,10-Bis(phenylethynyl)anthracene | 10075-85-1 [chemicalbook.com]

- 5. 9,10-Bis(phenylethynyl)anthracene CAS#: 10075-85-1 [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 9. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polycyclic Aromatic Hydrocarbons (PAHs) - Enviro Wiki [enviro.wiki]

- 11. youtube.com [youtube.com]

A Spectroscopic Guide to 1-Chloro-9,10-bis(phenylethynyl)anthracene: Unveiling Molecular Structure and Photophysical Properties

This technical guide provides an in-depth exploration of the spectroscopic characterization of 1-Chloro-9,10-bis(phenylethynyl)anthracene (1-Cl-BPEA), a fluorescent dye notable for its application in high-intensity chemiluminescent systems.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the principles and methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this complex polycyclic aromatic hydrocarbon. The guide emphasizes the causal relationships behind experimental choices and offers a framework for the validation of spectroscopic findings.

Introduction: The Significance of Spectroscopic Analysis for 1-Cl-BPEA

This compound is a derivative of 9,10-bis(phenylethynyl)anthracene (BPEA), a well-studied organic fluorophore.[1] The introduction of a chlorine atom at the 1-position of the anthracene core significantly influences the molecule's electronic properties, and consequently, its interaction with light.[3] This targeted substitution is a key aspect of its use in applications such as "30-minute" high-intensity Cyalume-type lightsticks, where it produces a characteristic yellow-green emission.[1][4]

A thorough spectroscopic analysis is paramount for confirming the chemical identity, purity, and electronic structure of 1-Cl-BPEA. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies the characteristic vibrational modes of its functional groups, and UV-Vis spectroscopy reveals insights into its electronic transitions and photophysical behavior. This guide will navigate through each of these techniques, providing both theoretical grounding and practical considerations for the analysis of this and similar complex aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. For 1-Cl-BPEA, both ¹H and ¹³C NMR are essential for verifying the successful synthesis and substitution pattern.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR spectra for polycyclic aromatic hydrocarbons (PAHs) like 1-Cl-BPEA requires careful consideration of the solvent, concentration, and acquisition parameters.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of 1-Cl-BPEA in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar aromatic compounds due to its excellent dissolving power and the presence of a residual solvent peak that is easily identifiable.[5] Other suitable solvents include deuterated dichloromethane (CD₂Cl₂) or deuterated tetrahydrofuran (THF-d₈).

-

The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving the complex aromatic region of the spectrum.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically employed.

-

Number of Scans: 16 to 64 scans are generally sufficient for a sample at this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution of the signals.

-

-

-

¹³C NMR Acquisition:

-

Spectrometer: The same spectrometer as for ¹H NMR is used.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is often necessary for the typically slower relaxing quaternary carbons.

-

-

Diagram of the NMR Workflow:

Caption: Workflow for NMR data acquisition and processing.

Interpretation of NMR Spectra

The interpretation of the ¹H and ¹³C NMR spectra of 1-Cl-BPEA involves assigning the observed signals to the specific protons and carbons in the molecule. This is achieved by considering chemical shifts, signal integrations (for ¹H), and coupling patterns (for ¹H). Comparison with the spectra of the parent compound, BPEA, is invaluable for this process.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum of 1-Cl-BPEA is expected to show a complex set of signals in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the anthracene core will be influenced by the electron-withdrawing and anisotropic effects of the chloro and phenylethynyl substituents. The protons on the terminal phenyl rings will also appear in this region. Due to the asymmetry introduced by the chlorine atom, all the protons on the anthracene core are chemically non-equivalent.

| Proton Assignment (Predicted) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl protons | 7.3 - 7.8 | Multiplet |

| Anthracene protons | 7.5 - 8.5 | Multiplets |

Expected ¹³C NMR Spectral Features:

The proton-decoupled ¹³C NMR spectrum will display a series of sharp singlets corresponding to each unique carbon atom in the molecule. The carbon atoms directly attached to the chlorine atom will experience a downfield shift. The acetylenic carbons are expected to appear in the range of 80-100 ppm. The remaining aromatic carbons will resonate between 120 and 140 ppm.

| Carbon Assignment (Predicted) | Expected Chemical Shift (δ, ppm) |

| Acetylenic carbons (-C≡C-) | 80 - 100 |

| Phenyl carbons | 120 - 135 |

| Anthracene carbons | 120 - 140 |

| Carbon attached to Chlorine (C-Cl) | 130 - 140 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule. For 1-Cl-BPEA, it is particularly useful for confirming the presence of the alkyne and aromatic functionalities.

Experimental Protocol: Acquiring an FT-IR Spectrum

Given that 1-Cl-BPEA is a crystalline solid, Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique that requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. A background spectrum of the empty ATR crystal should be recorded.

-

Sample Application: Place a small amount of the crystalline 1-Cl-BPEA powder directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Diagram of the ATR-FTIR Workflow:

Caption: Workflow for ATR-FTIR data acquisition.

Interpretation of the IR Spectrum

The IR spectrum of 1-Cl-BPEA will be characterized by several key absorption bands that correspond to specific vibrational modes within the molecule.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3100 - 3000 | Medium to Weak |

| C≡C stretching (alkyne) | 2200 - 2100 | Weak to Medium |

| C=C stretching (aromatic) | 1600 - 1450 | Medium to Strong |

| C-H bending (aromatic, out-of-plane) | 900 - 675 | Strong |

| C-Cl stretching | 800 - 600 | Medium to Strong |

The presence of a weak to medium intensity band in the 2200-2100 cm⁻¹ region is a clear indication of the carbon-carbon triple bond of the phenylethynyl groups. The aromatic C-H and C=C stretching vibrations will give rise to a series of bands in their respective regions. The out-of-plane C-H bending bands can provide information about the substitution pattern of the aromatic rings. The C-Cl stretching vibration is expected in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from the ground state to higher energy excited states. For a highly conjugated and fluorescent molecule like 1-Cl-BPEA, this technique provides crucial information about its electronic structure and photophysical properties.

Experimental Protocol: Acquiring UV-Vis Absorption and Emission Spectra

The UV-Vis absorption and fluorescence emission spectra of 1-Cl-BPEA are typically measured in a suitable solvent.

Methodology:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Chlorobenzene has been reported as a suitable solvent for this class of compounds.[3] Other options include cyclohexane, toluene, or dichloromethane.

-

Solution Preparation: Prepare a dilute solution of 1-Cl-BPEA in the chosen solvent. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0 to ensure adherence to the Beer-Lambert law.

-

Absorption Spectrum Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as a blank.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the absorbance from the near-UV to the visible region (e.g., 250 nm to 600 nm).

-

-

Emission Spectrum Acquisition:

-

Use a spectrofluorometer.

-

Excite the sample at a wavelength corresponding to one of its absorption maxima.

-

Scan the emission over a wavelength range longer than the excitation wavelength.

-

Diagram of the UV-Vis Spectroscopy Workflow:

References

potential applications of 1-Chloro-9,10-bis(phenylethynyl)anthracene in materials science

An In-Depth Technical Guide to the Materials Science Applications of 1-Chloro-9,10-bis(phenylethynyl)anthracene and its Progenitor

Abstract

Derivatives of 9,10-bis(phenylethynyl)anthracene (BPEA) are a cornerstone in the field of organic electronics and photonics due to their exceptional photophysical properties, including high fluorescence quantum yields and excellent thermal stability. This technical guide explores the potential applications of a specific derivative, this compound, within materials science. While direct literature on this particular molecule is emerging, we can infer its potential by examining its well-studied BPEA core and the influence of chloro-functionalization. This document provides a comprehensive overview of the synthesis, fundamental properties, and promising applications of this class of materials, with a focus on organic light-emitting diodes (OLEDs) and chemical sensing. Detailed experimental protocols and theoretical considerations are presented to guide researchers and professionals in harnessing the potential of these advanced materials.

Table of Contents

-

Introduction to the 9,10-bis(phenylethynyl)anthracene (BPEA) Chromophore

-

The Role of Halogenation: Introducing this compound

-

Potential Application I: High-Efficiency Organic Light-Emitting Diodes (OLEDs)

-

Potential Application II: Fluorescent Chemosensors

-

Synthesis and Characterization

-

References

Introduction to the 9,10-bis(phenylethynyl)anthracene (BPEA) Chromophore

The 9,10-bis(phenylethynyl)anthracene (BPEA) molecule is a highly conjugated system composed of an anthracene core functionalized with two phenylethynyl groups at the 9 and 10 positions. This extensive π-conjugation gives rise to its characteristic strong absorption in the visible region and intense fluorescence, making it a highly sought-after material for various optoelectronic applications. BPEA and its derivatives are known for their high photoluminescence quantum yields (PLQY), often approaching unity, which signifies that nearly every absorbed photon is re-emitted as light. This high efficiency is a key factor in their use as emitters in OLEDs. Furthermore, the rigid and planar structure of the BPEA core contributes to good thermal stability, a critical requirement for device longevity.

The Role of Halogenation: Introducing this compound

The introduction of a chlorine atom at the 1-position of the BPEA structure is expected to modulate its electronic and photophysical properties in several key ways:

-

Electronic Effects: The electron-withdrawing nature of the chlorine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can be advantageous for tuning the emission color and improving charge injection/transport in electronic devices.

-

Intermolecular Interactions: The presence of the chlorine atom can introduce additional dipole-dipole and van der Waals interactions, influencing the solid-state packing of the molecules. This can affect thin-film morphology and, consequently, charge mobility and luminescence efficiency in the solid state.

-

Intersystem Crossing: The "heavy atom effect" of chlorine, although modest compared to bromine or iodine, can promote intersystem crossing from the singlet excited state to the triplet state. While this can sometimes quench fluorescence, it can also be harnessed in applications such as triplet-triplet annihilation upconversion or in the design of phosphorescent materials.

These modifications open up new avenues for fine-tuning the properties of the BPEA core for specific applications.

Potential Application I: High-Efficiency Organic Light-Emitting Diodes (OLEDs)

BPEA derivatives are widely used as highly efficient fluorescent emitters in OLEDs, often as a dopant in a host material. The high PLQY of the BPEA core is central to achieving high external quantum efficiencies (EQEs) in these devices. The 1-chloro substitution can further enhance device performance in several ways:

-

Color Tuning: The electronic perturbation from the chlorine atom can shift the emission wavelength, allowing for precise color tuning.

-

Charge Balance: By modifying the HOMO and LUMO energy levels, this compound can be better matched with the energy levels of charge transport layers, leading to more balanced charge injection and recombination, and thus higher efficiency.

-

Host-Guest Interactions: The chloro-substituent can influence the interaction between the dopant (guest) and the host material, potentially reducing aggregation-caused quenching and improving the overall device performance.

Experimental Workflow: OLED Fabrication

The following diagram outlines a typical workflow for the fabrication of an OLED device incorporating a BPEA-based emitter.

Caption: Workflow for the fabrication and testing of an OLED device.

Potential Application II: Fluorescent Chemosensors

The high fluorescence of the BPEA core makes it an excellent platform for developing fluorescent chemosensors. The principle of detection relies on the modulation of the fluorescence intensity or wavelength of the BPEA unit upon interaction with a specific analyte. The 1-chloro substituent can play a crucial role in this process:

-

Analyte Binding Site: The chlorine atom can act as a weak coordination site for certain analytes or can be part of a larger recognition moiety that is synthetically attached to the BPEA core.

-

Photoinduced Electron Transfer (PET) Sensing: A receptor unit for the target analyte can be attached to the BPEA core. In the absence of the analyte, a PET process can quench the fluorescence of the BPEA. Upon binding of the analyte to the receptor, the PET process is inhibited, and the fluorescence is "turned on". The electronic properties of the 1-chloro substituent can be used to fine-tune the thermodynamics of this PET process.

Sensing Mechanism: Photoinduced Electron Transfer

The following diagram illustrates the "turn-on" sensing mechanism based on PET.

Caption: "Turn-on" fluorescence sensing via inhibition of PET.

Synthesis and Characterization

The synthesis of this compound would likely follow a multi-step route, starting from a chlorinated anthracene precursor. A common synthetic strategy for BPEA derivatives is the Sonogashira cross-coupling reaction.

Proposed Synthetic Protocol: Sonogashira Coupling

-

Starting Materials: 1-Chloro-9,10-dibromoanthracene and phenylacetylene.

-

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

-

Solvent and Base: A suitable solvent such as toluene or tetrahydrofuran (THF) and a base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), to neutralize the HBr formed during the reaction.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.

Characterization Data

The following table summarizes the expected characterization data for the target compound based on the properties of similar BPEA derivatives.

| Property | Expected Characteristics | Technique |

| Appearance | Yellow to orange crystalline solid | Visual Inspection |

| Absorption (λ_abs) | Strong absorption bands in the range of 400-500 nm in solution | UV-Vis Spectroscopy |

| Emission (λ_em) | Strong fluorescence in the range of 450-550 nm in solution | Photoluminescence Spectroscopy |

| Quantum Yield (Φ_F) | High (potentially > 80%) | Integrating Sphere Measurement |

| Electrochemical Gap | Estimated from the onsets of oxidation and reduction waves | Cyclic Voltammetry (CV) |

| Thermal Stability (T_d) | Decomposition temperature likely > 300 °C | Thermogravimetric Analysis (TGA) |

Future Outlook and Conclusion

This compound represents a promising, yet largely unexplored, material for advanced applications in organic electronics and sensor technology. The strategic placement of a chlorine atom on the highly efficient BPEA core provides a powerful tool for fine-tuning its optoelectronic properties. Future research should focus on the synthesis and thorough characterization of this compound to validate the potential applications outlined in this guide. The exploration of other halogenated derivatives could also lead to a deeper understanding of structure-property relationships in this important class of materials. The insights provided herein offer a solid foundation for researchers and professionals to embark on the development of next-generation materials and devices based on functionalized BPEA chromophores.

Methodological & Application

Application Note & Protocol: High-Precision Fluorescence Quantum Yield Determination of 1-Chloro-9,10-bis(phenylethynyl)anthracene (CBPEA)

Abstract

This comprehensive guide provides a detailed experimental protocol for the accurate measurement of the fluorescence quantum yield (Φ) of 1-Chloro-9,10-bis(phenylethynyl)anthracene (CBPEA), a prominent fluorophore known for its intense yellow-green emission.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who require precise characterization of fluorescent compounds. We will delve into the theoretical underpinnings of fluorescence quantum yield, provide a step-by-step methodology using the comparative method, and address critical experimental considerations such as solvent selection, concentration effects, and the mitigation of common artifacts like the inner filter effect and oxygen quenching.

Introduction: The Significance of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A high quantum yield is often a desirable characteristic for applications such as bio-imaging, chemical sensing, and optoelectronic devices. This compound (CBPEA) is a derivative of 9,10-bis(phenylethynyl)anthracene (BPEA), a class of compounds renowned for their high fluorescence efficiencies.[2] Accurate determination of CBPEA's quantum yield is crucial for its effective utilization and for the development of new technologies based on its luminescent properties.

This application note will focus on the relative method for determining fluorescence quantum yield, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

Foundational Principles

The Comparative Method for Quantum Yield Determination

The relative method is a widely used and reliable technique for measuring fluorescence quantum yield. It relies on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

-

Φ_r is the fluorescence quantum yield of the reference standard.

-

I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength.

-

n_s and n_r are the refractive indices of the sample and reference solutions (solvents).

To enhance accuracy, it is best practice to use a series of dilute solutions and plot the integrated fluorescence intensity versus absorbance. The slope of this plot is then used in the calculation, minimizing errors from single-point measurements.

Mitigating Experimental Artifacts

The inner filter effect (IFE) is a significant source of error in fluorescence measurements, particularly at high concentrations. It arises from the absorption of excitation light before it reaches the center of the cuvette (primary IFE) and the re-absorption of emitted fluorescence by the sample (secondary IFE). To minimize IFE, it is crucial to work with optically dilute solutions, typically with an absorbance below 0.1 at the excitation wavelength in a 1 cm path length cuvette.

Dissolved molecular oxygen is a notorious quencher of fluorescence. The interaction between oxygen and the excited fluorophore can lead to non-radiative decay, thus reducing the fluorescence intensity and quantum yield. To obtain accurate quantum yield values, it is essential to remove dissolved oxygen from the solutions. This is typically achieved by degassing the solvent through methods such as purging with an inert gas (e.g., argon or nitrogen) or freeze-pump-thaw cycles.

Experimental Design & Protocol

This section outlines the necessary materials, instrumentation, and step-by-step procedures for the accurate determination of the fluorescence quantum yield of CBPEA.

Materials and Reagents

| Material/Reagent | Specification | Supplier | Notes |

| This compound (CBPEA) | >98% purity | e.g., Sigma-Aldrich, TCI | Verify purity before use. |

| Fluorescence Standard | |||

| Rhodamine 6G | Laser grade | e.g., Sigma-Aldrich, Acros Organics | Φ = 0.95 in ethanol.[3][4][5] |

| Fluorescein | Spectrophotometric grade | e.g., Sigma-Aldrich, Alfa Aesar | Φ ≈ 0.925 in 0.1 N NaOH, ~0.79 in neutral ethanol.[3][6][7] |

| Solvents | |||

| Ethanol | Spectrophotometric grade, anhydrous | e.g., Sigma-Aldrich, Fisher Scientific | Ensure high purity and low water content. |

| Cyclohexane | Spectrophotometric grade | e.g., Sigma-Aldrich, Fisher Scientific | A non-polar solvent, for comparison. |

| Toluene | Spectrophotometric grade | e.g., Sigma-Aldrich, Fisher Scientific | An aromatic solvent. |

| Dichloromethane | Spectrophotometric grade | e.g., Sigma-Aldrich, Fisher Scientific | A polar aprotic solvent. |

| Inert Gas | |||

| Argon or Nitrogen | High purity (99.999%) | Local gas supplier | For deoxygenating solutions. |

Instrumentation

-

UV-Vis Spectrophotometer: Capable of measuring absorbance with high precision and accuracy.

-

Spectrofluorometer: Equipped with a high-sensitivity detector and the ability to measure corrected emission spectra.

-

Quartz Cuvettes: 1 cm path length, matched for both absorbance and fluorescence measurements.

-

Volumetric Glassware: Calibrated for accurate preparation of stock and dilute solutions.

-

Schlenk Line or Glovebox: For handling and preparing deoxygenated solutions.

Experimental Workflow Diagram

Caption: Workflow for fluorescence quantum yield determination.

Step-by-Step Protocol

Step 1: Preparation of Stock Solutions

-

Accurately weigh a small amount of CBPEA and the chosen fluorescence standard (e.g., Rhodamine 6G).

-

Dissolve each compound in the desired spectroscopic grade solvent (e.g., ethanol) to prepare concentrated stock solutions (e.g., 1 x 10⁻⁴ M). Ensure complete dissolution.

Step 2: Preparation of Dilute Solutions

-

From the stock solutions, prepare a series of 5-6 dilutions for both CBPEA and the standard.

-

The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1. This is a critical step to avoid the inner filter effect.

Step 3: Deoxygenation of Solutions

-

Transfer the prepared dilute solutions to individual cuvettes.

-

Deoxygenate each solution by gently bubbling high-purity argon or nitrogen gas through the solution for at least 15-20 minutes. A long needle should be used to ensure the gas is bubbled through the entire volume of the solution.

-

Seal the cuvettes immediately after degassing to prevent re-exposure to air.

Step 4: Absorbance Measurements

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each deoxygenated solution of CBPEA and the standard.

-

Use the pure, deoxygenated solvent as a blank.

-

Determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the sample and the standard have significant absorbance. For CBPEA, which emits in the yellow-green region, an excitation wavelength in the range of 400-450 nm is a reasonable starting point. It is highly recommended to first record an excitation spectrum to determine the optimal excitation wavelength.

Step 5: Fluorescence Measurements

-

Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

-

Record the corrected fluorescence emission spectrum for each deoxygenated solution of CBPEA and the standard.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

Step 6: Data Analysis and Quantum Yield Calculation

-

Integrate the area under the corrected fluorescence emission spectrum for each solution of CBPEA and the standard.

-

For both CBPEA and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

Perform a linear regression for each data set. The plots should be linear and pass through the origin. The slope of this line is the gradient (Grad).

-

Using the calculated gradients for the sample (Grad_s) and the standard (Grad_r), the known quantum yield of the standard (Φ_r), and the refractive indices of the solvents, calculate the quantum yield of CBPEA (Φ_s) using the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s^2 / n_r^2)

Data Presentation and Interpretation

Refractive Indices of Common Solvents

| Solvent | Refractive Index (n_D at 20°C) |

| Water | 1.3330 |

| Ethanol | 1.3614 |

| Methanol | 1.3284 |

| Acetonitrile | 1.3441 |

| Cyclohexane | 1.4262 |

| Toluene | 1.4969 |

| Dichloromethane | 1.4241 |

| N,N-Dimethylformamide (DMF) | 1.4305 |

| Dimethyl Sulfoxide (DMSO) | 1.4793 |

Data compiled from various sources.[3][4][6]

Example Data Plot

An example of a plot of integrated fluorescence intensity versus absorbance is shown below. A linear relationship is expected for dilute solutions where the inner filter effect is negligible.

Caption: Example plot of integrated fluorescence intensity versus absorbance.

Troubleshooting

| Problem | Possible Cause | Solution |

| Non-linear plot of intensity vs. absorbance | Inner filter effect due to high concentrations. | Prepare more dilute solutions with absorbance < 0.1. |

| Instrumental non-linearity. | Check the linearity range of the spectrofluorometer's detector. | |

| Low fluorescence intensity | Quenching by dissolved oxygen. | Ensure thorough deoxygenation of the solutions. |

| Incorrect excitation wavelength. | Record an excitation spectrum to determine the optimal excitation wavelength. | |

| Photodegradation of the sample. | Minimize exposure of the sample to the excitation light. Use fresh solutions. | |

| Inconsistent results | Inaccurate solution preparation. | Use calibrated volumetric glassware and ensure complete dissolution. |

| Temperature fluctuations. | Maintain a constant temperature during measurements. |

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the determination of the fluorescence quantum yield of this compound. By carefully controlling experimental parameters, particularly concentration and the exclusion of oxygen, researchers can obtain accurate and reproducible quantum yield values. This information is indispensable for the rational design and application of CBPEA in various scientific and technological fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. omlc.org [omlc.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescein [omlc.org]